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Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Propylanisole, systematically known as 1-methoxy-4-propylbenzene, is an aromatic organic
compound valued for its characteristic sweet, anise-fennel-like aroma with nuances of
sassafras and herbs.[1][2] While it occurs naturally in plants and foods such as anise, capers,
and katsuobushi (dried bonito), it is often synthesized to ensure consistent quality and purity for
its primary applications.[1][2] Its main uses are as a fragrance and flavoring agent in cosmetics,
personal care products, and various food and beverage items.[3] Additionally, its properties
make it a useful chemical intermediate and solvent in organic synthesis.[3][4] This document
provides a comprehensive technical overview of its chemical properties, synthesis, spectral
data, and toxicological profile.

Common Synonyms: Dihydroanethole, 4-n-Propylanisole, Methyl p-propylphenyl ether, 1-
Methoxy-4-propylbenzene.[5]

Physicochemical Properties

p-Propylanisole is a colorless to pale yellow oily liquid at room temperature.[3] Its key physical
and chemical properties are summarized in the table below.
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Property Value Reference(s)
CAS Number 104-45-0 [5]
Molecular Formula C10H140 [3]
Molecular Weight 150.22 g/mol [3]
Appearance Colorless to pale yellow liquid [3]

Sweet, anise, sassafras-like,

Odor [1]
herbaceous

Density 0.941 g/mL at 25 °C [6]

Boiling Point 215 °C [6]

Refractive Index n20/D 1.504 [6]

Flash Point 90 °C (194 °F) - Closed Cup [6]
Soluble in ethanol and most

Solubility oils. Insoluble in glycerol and [6]

propylene glycol.

Synthesis and Manufacturing

The primary industrial synthesis of p-propylanisole involves the catalytic hydrogenation of

anethole, a closely related and abundant natural compound. This process selectively reduces

the double bond of the propenyl group without affecting the aromatic ring or the methoxy group.

Experimental Protocol: Synthesis via Hydrogenation

Objective: To synthesize p-propylanisole by the selective hydrogenation of trans-anethole.

Materials:

e trans-Anethole

» Nickel catalyst (e.g., Raney Nickel)

e Hydrogen gas (H2)
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e Solvent (e.g., Ethanol)

e Pressurized reaction vessel (autoclave/hydrogenator)

Procedure:

o The reaction vessel is charged with trans-anethole and a suitable solvent, such as ethanol.

o A catalytic amount of a nickel catalyst is added to the mixture.

e The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air,
followed by purging with hydrogen gas.

e The vessel is pressurized with hydrogen gas to the desired pressure.

o The mixture is heated to a temperature range of 60-95 °C while being agitated or stirred to
ensure efficient mixing.[6]

e The reaction is monitored by measuring hydrogen uptake or by analytical techniques like
Gas Chromatography (GC) to determine the consumption of the starting material.

e Upon completion, the reactor is cooled, and the excess hydrogen pressure is safely vented.

e The reaction mixture is filtered to remove the nickel catalyst.

e The solvent is removed from the filtrate via distillation.

e The resulting crude p-propylanisole is purified by fractional distillation under reduced
pressure to yield the final product with high purity.
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Synthesis Workflow of p-Propylanisole
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Synthesis Workflow of p-Propylanisole

Spectroscopic and Analytical Data
Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of p-propylanisole shows a prominent

molecular ion peak and a characteristic fragmentation pattern. The base peak results from the

stable benzylic cation formed upon loss of an ethyl group.
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miz Relative Intensity (%) Proposed Fragment
150 ~18 [M]* (Molecular lon)
121 100 [M - C2Hs]*

91 ~10 [C7H]*

77 ~9 [CeHs]*

Data sourced from NIST Mass Spectrometry Data Center.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum displays characteristic absorption bands corresponding to its
functional groups.

Wavenumber (cm—?) Intensity Assignment
3050 - 3000 Medium Aromatic C-H Stretch
Alkyl C-H Stretch (propyl &
2965 - 2850 Strong Y (propy
methoxy)
1612, 1514 Strong Aromatic C=C Stretch
Aryl-O (Ether) Asymmetric
1248 Strong
Stretch
Aryl-O (Ether) Symmetric
1038 Strong Ol ) S
Stretch
p-Disubstituted Benzene C-H
825 Strong

Bend (out-of-plane)

Data sourced from NIST/EPA Gas-Phase Infrared Database.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 3C NMR spectra provide a definitive structural map of the molecule. The data
presented below is consistent with the structure of 1-methoxy-4-propylbenzene.
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H NMR (400 MHz, CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.10 d,J=8.6 Hz 2H H-2, H-6 (Aromatic)
6.83 d,J=8.6Hz 2H H-3, H-5 (Aromatic)
3.79 s 3H -OCHs (Methoxy)
2.54 t,J=7.6 Hz 2H H-7 (Ar-CHz2)
1.61 sext, J = 7.5 Hz 2H H-8 (-CHz-)
|0.93|t,J=7.4Hz|3H|H-9 (-CH3) |
13C NMR (101 MHz, CDCls)
Chemical Shift (6, ppm) Assighment
157.8 C-4 (C-0)
134.8 C-1 (C-Alkyl)
1294 C-2,C-6
113.7 C-3,C-5
55.2 C-10 (-OCHs)
374 C-7 (Ar-CHz)
24.7 C-8 (-CH2-)

| 13.9 | C-9 (-CHs) |

NMR data interpreted from supporting information of a peer-reviewed publication.

Analytical Methods

Objective: To determine the purity of a p-propylanisole sample.
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Instrumentation & Conditions:
e Gas Chromatograph: Equipped with a Flame lonization Detector (FID).

e Column: A non-polar capillary column (e.g., DB-1, HP-5MS, 30 m x 0.25 mm ID, 0.25 um film
thickness) is suitable.[6]

o Carrier Gas: Helium or Hydrogen.
e Injector: Split/splitless type, operated in split mode.
e Temperatures:
o Injector: 250 °C
o Detector: 280 °C
e Oven Temperature Program:
o Initial temperature: 60 °C, hold for 2 minutes.
o Ramp: Increase at 10 °C/min to 240 °C.
o Final hold: Hold at 240 °C for 5 minutes.

o Sample Preparation: Dilute the p-propylanisole sample in a volatile solvent (e.g., hexane or
dichloromethane) to a concentration of approximately 10-100 pg/mL.

e Injection: Inject 1 yL of the prepared sample.

Data Analysis: Purity is determined by calculating the peak area percentage. The area of the p-
propylanisole peak is divided by the total area of all peaks in the chromatogram and multiplied
by 100.

Biological Activity and Metabolism

p-Propylanisole is not primarily investigated for targeted pharmacological activity. Its biological
relevance is mainly in the context of its metabolism and safety as a food additive and fragrance
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ingredient.

Human Metabolism

Studies in human volunteers using *C-labeled p-propylanisole have elucidated its metabolic
fate. After oral administration, the compound undergoes side-chain oxidation. The majority of
the dose is eliminated in the urine and as *COz in expired air.

The principal urinary metabolites identified are:

e 4-Methoxyhippuric acid (~12% of dose)

e 1-(4'-methoxyphenyl)propan-2-ol (~8% of dose)
e 1-(4-methoxyphenyl)propan-1-ol (~2% of dose)

This indicates that the primary metabolic pathways involve oxidation of the propyl side-chain at
the benzylic (C1) and C2 positions, followed by further oxidation and conjugation reactions

leading to the formation of hippuric acid derivatives.

Metabolic Pathway of p-Propylanisole in Humans

p-Propylanisole

Oxidation at C1 \Oxidation at C2

'/Side-Chain Oxidation\

1-(4'-methoxyphenyl)propan-1-ol 1-(4'-methoxyphenyl)propan-2-ol
(~2% of dose) (~8% of dose)

N

Further Oxidation &
Conjugation Pathways

4-Methoxyhippuric Acid

(~12% of dose)
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Metabolic Pathway of p-Propylanisole in Humans

Toxicological Profile

The safety of p-propylanisole has been evaluated for its use in consumer products.
Toxicological data, including read-across from structurally similar compounds like p-
methylanisole, indicates a low order of acute toxicity and no significant concerns for
genotoxicity, reproductive toxicity, or skin sensitization at current usage levels.

, Toxici

Test Species Route Value Reference(s)
LDso Rat Oral 4.4 g/kg [6]
LDso Mouse Oral 7.30 g/kg [6]
LDso Rabbit Dermal > 5 g/kg [6]

Other Toxicological Endpoints

o Genotoxicity: Based on data from the read-across analog p-methylanisole (CAS # 104-93-8),
p-propylanisole is not expected to be genotoxic.

» Repeated Dose and Reproductive Toxicity: A Margin of Exposure (MOE) greater than 100
was calculated for these endpoints, indicating no safety concerns.

o Skin Sensitization: Data from read-across analog p-methylanisole shows no safety concerns
for skin sensitization under the current declared levels of use.

Environmental Hazards

p-Propylanisole is classified as toxic to aguatic organisms and may cause long-term adverse
effects in the aquatic environment (Hazard Code: N; Risk Phrase: R51/53).[6] Care should be
taken to avoid its release into the environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b087226?utm_src=pdf-custom-synthesis
https://homepages.abdn.ac.uk/m.jaspars/pages/OSA/Tables.pdf
https://pdfs.semanticscholar.org/1a21/bb503141b2ffab893331abd178e3d4a17133.pdf?skipShowableCheck=true
https://www.rsc.org/suppdata/gc/c4/c4gc02368d/c4gc02368d1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/7702
https://iris.unimo.it/retrieve/c484aeac-de9a-432a-85da-9cf1db924b11/THESIS_PhD_CEM_RussoF.pdf
https://www.che.hw.ac.uk/teaching/cheak2/Labapp3/files/1H-NMR-Handout.pdf
https://www.benchchem.com/product/b087226#p-propylanisole-cas-number-104-45-0
https://www.benchchem.com/product/b087226#p-propylanisole-cas-number-104-45-0
https://www.benchchem.com/product/b087226#p-propylanisole-cas-number-104-45-0
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b087226?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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